N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide -

N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

Catalog Number: EVT-4013705
CAS Number:
Molecular Formula: C22H32FN3O3
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound is the subject of a crystallographic study, focusing on its molecular conformation and intermolecular interactions within the crystal structure. [] The research does not explore its biological activity.

Relevance: Both this compound and N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide share the 4-fluorophenylpropyl moiety. Additionally, both structures incorporate a nitrogen-containing heterocycle linked to this moiety via a propyl chain. While the specific heterocycles differ (benzimidazole and piperidine, respectively), this shared structural motif suggests potential similarities in their physicochemical properties.

N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)aminopropylpiperazine

Compound Description: This compound was identified as a potent and selective inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation regulated kinase). [] DYRK1A is a protein kinase implicated in neurodegenerative diseases and cancer. [] The research focuses on developing an efficient synthetic route to this inhibitor and exploring its mechanism of action.

Relevance: This compound, although structurally distinct from N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, shares a common target – protein kinases. This suggests both compounds might exert their biological effects through modulation of kinase activity, albeit on different specific kinases.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride

Compound Description: This compound was identified as a sigma receptor agonist with antidepressant-like activity in mice. [] It reduced immobility time in the forced swimming test, a common behavioral assay for assessing antidepressant activity.

Relevance: The structural similarity between this compound and N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide lies in the presence of an arylpropylpiperazine moiety. While the aryl substituent and the core heterocycle differ (chlorophenyl and quinolinone vs. fluorophenyl and piperidine, respectively), the shared piperazinylpropyl group might contribute to overlapping pharmacological profiles, particularly regarding central nervous system effects.

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

Compound Description: FR247304 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] PARP-1 activation is implicated in neuronal damage following cerebral ischemia. FR247304 demonstrated neuroprotective effects in both in vitro and in vivo models of cerebral ischemia.

Relevance: FR247304 shares the arylpropylpiperidine moiety with N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide. While the specific aryl group and additional heterocyclic rings differ, the common structural motif suggests these compounds might exhibit overlapping pharmacological properties, particularly those related to central nervous system activity.

4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine hydrogen chloride (AC-42)

Compound Description: AC-42 is a novel selective agonist of the M1 muscarinic acetylcholine receptor (mAChR). [, ] It displays both orthosteric and allosteric interactions with the receptor.

1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

Compound Description: 77-LH-28-1 is a selective agonist of the M1 muscarinic acetylcholine receptor (mAChR). [] It displays both orthosteric and allosteric interactions with the receptor.

Relevance: 77-LH-28-1 shares a key structural feature with N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide: a piperidine ring substituted at the nitrogen atom with a propyl chain linked to another ring system. Although the specific rings and substituents differ (quinolinone and butyl vs. piperidinecarboxamide and fluorophenyl), the shared structural motif might contribute to similar pharmacological properties, potentially involving interaction with G protein-coupled receptors.

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives

Compound Description: These are a series of novel chromen derivatives designed and synthesized as potential anti-breast cancer agents. [] Some compounds in this series displayed potent cytotoxicity against estrogen receptor-positive breast cancer cell lines.

Relevance: These chromen derivatives share a core piperidinylethoxyphenylpropyl moiety with N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide. Despite differences in the specific aryl groups and heterocycles (chromenone vs. piperidinecarboxamide), the presence of this common structural motif suggests these compounds might exert overlapping pharmacological properties, particularly those related to anti-cancer activity.

Properties

Product Name

N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide

Molecular Formula

C22H32FN3O3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H32FN3O3/c23-20-7-4-18(5-8-20)3-1-10-24-22(28)19-6-9-21(27)26(17-19)12-2-11-25-13-15-29-16-14-25/h4-5,7-8,19H,1-3,6,9-17H2,(H,24,28)

InChI Key

DUUVLONMZAYKPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCCC2=CC=C(C=C2)F)CCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.